N-[2-(4-Methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]naphthalene-1-carboxamide
Overview
Description
N-[2-(4-Methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]naphthalene-1-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a benzotriazole ring, a naphthalene moiety, and a methoxyphenyl group
Preparation Methods
The synthesis of N-[2-(4-Methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]naphthalene-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxyaniline with 2-chloro-6-methylbenzotriazole under specific conditions to form the benzotriazole intermediate. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride in the presence of a base to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(4-Methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methoxy group, leading to the formation of a corresponding quinone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the benzotriazole ring, resulting in the formation of a reduced triazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole ring. Common reagents for these reactions include halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce reduced triazole compounds .
Scientific Research Applications
N-[2-(4-Methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]naphthalene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound has shown potential as a bioactive molecule with antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: In industrial applications, this compound is used in the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in microbial growth, leading to its antibacterial and antifungal effects. The compound may also interact with cellular pathways related to inflammation and cancer, although the exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
N-[2-(4-Methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]naphthalene-1-carboxamide can be compared with other similar compounds, such as:
Quinoxaline Derivatives: These compounds share a similar nitrogen-containing heterocyclic structure and have comparable bioactive properties.
Quinoline Derivatives: Quinoline compounds also exhibit a range of biological activities and are used in various pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]naphthalene-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-16-14-23-24(28-29(27-23)18-10-12-19(31-2)13-11-18)15-22(16)26-25(30)21-9-5-7-17-6-3-4-8-20(17)21/h3-15H,1-2H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSMODPMCJDIPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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